molecular formula C23H24FN5O B11329806 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11329806
M. Wt: 405.5 g/mol
InChI Key: KOWKXYBLIJRSHF-UHFFFAOYSA-N
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Description

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that features a piperazine ring, a pyrimidine ring, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be performed to modify the fluorobenzoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24FN5O/c1-16-7-9-18(10-8-16)27-21-15-22(26-17(2)25-21)28-11-13-29(14-12-28)23(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

KOWKXYBLIJRSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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